molecular formula C7H6N2 B3256488 3aH-Indazole CAS No. 271-38-5

3aH-Indazole

Cat. No. B3256488
CAS RN: 271-38-5
M. Wt: 118.14 g/mol
InChI Key: JODZMFDILKWFEI-UHFFFAOYSA-N
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Description

Indazole is a bicyclic heteroaromatic nitrogen heterocycle, constituted by fusion of benzene with the “d” site of the 1,2-azole (pyrazole) ring . It is also known as benzo [d]pyrazole and exists in three tautomeric structures: 1H-indazole, 2H-indazole, and 3H-indazole .


Synthesis Analysis

Indazole synthesis involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions . A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, which shows a supramolecular architecture involving O2-H…N1 intermolecular hydrogen bonds .


Chemical Reactions Analysis

Indazole is a ten-π electron aromatic heterocyclic system. Like the pyrazole molecule, indazole resembles both pyridine and pyrrole and its reactivity reflects this dual behavior . The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .

Scientific Research Applications

Synthesis and Medicinal Importance

Indazoles, including 3aH-Indazole, are significant in synthesizing novel heterocyclic systems for pharmaceutical applications. These compounds exhibit a wide range of biological activities, including anti-bacterial, anti-depressant, and anti-inflammatory properties. Fused aromatic 1H and 2H-indazoles are notable for their anti-hypertensive and anti-cancer characteristics, making them valuable in the development of next-generation pharmaceuticals (Gaikwad et al., 2015).

Neurological Disorder Applications

3aH-Indazole plays a role in various biological and enzymatic processes, making it effective against neurological disorders such as Parkinson's disease, Alzheimer's disease, and mood disorders. Its mechanism involves inhibiting different signaling pathways and activating enzyme activity, preventing neurological diseases through various methods (Pal & Sahu, 2022).

Indazole in Medicinal Chemistry

Indazole derivatives, including 3aH-Indazole, are gaining attention as kinase inhibitors in medicinal chemistry, with 1H-indazole-3-carboxaldehydes being key intermediates for various polyfunctionalized 3-substituted indazoles (Chevalier et al., 2018).

Pharmacological Activities

Indazole derivatives have a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. The tautomerism in indazoles influences their synthesis, reactivity, physical, and biological properties, making them significant in medicinal research (Mal et al., 2022).

Anticancer Drug Candidates

Ruthenium(III) coordination compounds, including those with indazole, have shown promise as anticancer drug candidates. Structurally related compounds like KP1019 and NAMI-A have been admitted to clinical trials, showing potential as cytotoxic agents and antimetastatic drugs (Alessio & Messori, 2019).

Mechanism of Action

Indazole derivatives have been demonstrated to have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The investigation of the responsible mechanism revealed that such anti-platelet activity was associated with NO-independent activation of soluble guanyl cyclase (sGC) .

Safety and Hazards

3-Chloro-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The exploration of the indazole scaffold will continue to identify many more biologically active kinase inhibitors in the future . The in vitro and in vivo activities of indazole derivatives are useful for future innovation .

properties

IUPAC Name

3aH-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODZMFDILKWFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3aH-Indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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